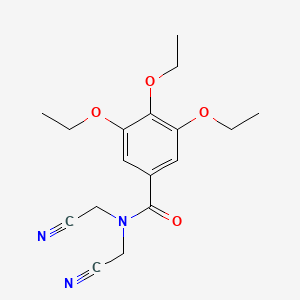

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide

Description

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide is a benzamide derivative featuring a central 3,4,5-triethoxy-substituted aromatic ring and two cyanomethyl groups attached to the nitrogen atom. Its synthesis likely follows methodologies analogous to those described for related N,N-bis(cyanomethyl)amine derivatives, involving the reaction of amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as Cu(OTf)₂ and CuCl . The triethoxy substituents on the benzamide core are electron-donating, which enhances the compound’s solubility in polar solvents and may influence its reactivity in metal-catalyzed reactions or biological applications .

Properties

IUPAC Name |

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-22-14-11-13(17(21)20(9-7-18)10-8-19)12-15(23-5-2)16(14)24-6-3/h11-12H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLTXWSXOXRWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with cyanomethylating agents. One common method is the reaction of 3,4,5-triethoxybenzoic acid with formaldehyde and hydrogen cyanide in the presence of a base, which results in the formation of the desired product . Another approach involves the use of haloacetonitriles in the presence of a base, which facilitates the cyanomethylation of the benzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanomethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as copper salts can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with cyanomethyl derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the compound.

Medicinal Chemistry Applications

Antitumor Activity:

Research has indicated that derivatives of benzamide compounds exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that the compound can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties:

The compound has also been tested for antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential use as an antimicrobial agent in pharmaceuticals.

Material Science Applications

Polymer Chemistry:

this compound can serve as a precursor for synthesizing functional polymers. The introduction of cyanomethyl groups enhances the reactivity of the polymer backbone, allowing for further modifications that can tailor the material's properties for specific applications such as drug delivery systems or smart materials.

Nanocomposites:

Incorporating this compound into nanocomposite materials has shown promise in enhancing mechanical properties and thermal stability. Research indicates that its inclusion can improve the dispersion of nanoparticles within polymer matrices, leading to improved overall material performance.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the cytotoxic effects of this compound demonstrated a significant reduction in cell viability across several cancer lines. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can participate in nucleophilic addition reactions, while the ethoxy groups can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues in the N,N-bis(cyanomethyl)amine Family

Several N,N-bis(cyanomethyl)amine derivatives share structural similarities with the target compound but differ in substituents on the aromatic or aliphatic moieties. Key examples include:

Key Observations :

- Substituent Effects on Yield : Aliphatic amines (e.g., butyl, cyclohexyl) generally exhibit moderate yields (68–73%), while aromatic amines with electron-donating groups (e.g., methoxy in 1a) achieve near-quantitative yields (99%) under optimized conditions . The triethoxy groups in the target compound may similarly favor high yields due to their electron-donating nature.

- This contrasts with N-benzyl derivatives (2c), which balance aromaticity and moderate polarity .

- Biological Relevance: Compounds like N,N-bis(alkanol)amine aryl esters (Chart 2 in ) and trimethoxyphenyl derivatives () demonstrate roles as multidrug resistance (MDR) reversers. The target compound’s triethoxy groups may similarly modulate bioactivity, though direct evidence is lacking .

Comparison with Other Benzamide Derivatives

The 3,4,5-triethoxy substitution pattern distinguishes the target compound from other benzamide derivatives:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features an N,O-bidentate directing group for C–H bond functionalization. The absence of cyanomethyl groups limits its use in Strecker-type reactions but highlights the versatility of benzamide scaffolds in coordination chemistry .

- N,N-Bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide: Shares a trimethoxybenzamide core but replaces cyanomethyl groups with hydroxyethyls. This substitution increases hydrophilicity, making it suitable for aqueous-phase applications .

Biological Activity

N,N-bis(cyanomethyl)-3,4,5-triethoxybenzamide is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

- CAS Number : Not specified in the available literature.

The compound features a triethoxybenzamide structure with two cyanomethyl groups, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activities of this compound has revealed several potential therapeutic applications. The compound has been evaluated for its effects on various biological systems, particularly in the context of cancer and antimicrobial activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study on related benzamide derivatives indicated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Preliminary tests suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Data Table :

Organism Zone of Inhibition (mm) MIC (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 12 64 Pseudomonas aeruginosa 10 128

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cell proliferation and survival.

- DNA Interaction : The presence of cyanomethyl groups may enhance the compound's ability to intercalate into DNA, disrupting replication processes.

Case Studies

- Anticancer Efficacy : A case study involving a derivative of this compound demonstrated significant tumor regression in xenograft models when administered at a dosage of 50 mg/kg body weight .

- Antimicrobial Resistance : Another study highlighted the potential use of this compound in overcoming antibiotic resistance in clinical isolates of Staphylococcus aureus, suggesting it could serve as an adjunct therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.